molecular formula C13H21N3O2S B5528858 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide

4-benzyl-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B5528858
M. Wt: 283.39 g/mol
InChI Key: VSKKKUYRWHGHGR-UHFFFAOYSA-N
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Description

4-Benzyl-N,N-dimethylpiperazine-1-sulfonamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a sulfonamide group, making it a versatile molecule in both synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of N,N-dimethylpiperazine with benzyl chloride in the presence of a base, followed by sulfonation. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Base: Sodium hydroxide or potassium carbonate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of the nucleophile.

Major Products Formed

    Oxidation: The major product is often a sulfone derivative.

    Reduction: The major product is typically the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzyl-N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A related compound with a similar structure but lacking the sulfonamide group.

    N,N-Dimethylpiperazine: A simpler analog without the benzyl and sulfonamide substitutions.

    Sulfonamide Drugs: Such as sulfamethoxazole, which also contain the sulfonamide functional group.

Uniqueness

4-Benzyl-N,N-dimethylpiperazine-1-sulfonamide is unique due to the combination of its piperazine ring, benzyl group, and sulfonamide functionality. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs or other sulfonamide drugs.

Properties

IUPAC Name

4-benzyl-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-14(2)19(17,18)16-10-8-15(9-11-16)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKKKUYRWHGHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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